Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is a chemical compound belonging to the class of quinazoline derivatives. Quinazolines are bicyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound is characterized by the presence of both chlorine and iodine substituents on the quinazoline ring, which may influence its reactivity and biological activity. The synthesis and characterization of related quinazoline derivatives have been extensively studied, indicating their potential in medicinal chemistry .
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate can be approached through several methods, primarily involving the chlorination and iodination of quinazoline precursors. A common synthetic route involves:
This multi-step synthesis allows for the introduction of various substituents on the quinazoline ring, tailoring the compound's properties for specific applications.
The molecular structure of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate can be described as follows:
Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of synthesized compounds .
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is likely linked to its interaction with specific biological targets within cells. Quinazoline derivatives have been shown to inhibit various kinases involved in cancer pathways, particularly phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT).
Upon entering a cell, this compound may bind to these kinases, inhibiting their activity and subsequently disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism underscores the potential therapeutic applications of such compounds in oncology .
The physical and chemical properties of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate include:
These properties are essential for understanding how the compound behaves in different environments, influencing its bioavailability and efficacy .
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has potential applications in several scientific fields:
Research into quinazoline derivatives continues to reveal their versatility and importance in drug discovery efforts .
Quinazoline derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad pharmacological profiles. Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate (CAS: 116027-13-5) exemplifies this potential, featuring a halogen-rich quinazoline core coupled with an ethyl acetate side chain. Its molecular framework (C₁₂H₁₂ClIN₂O₂, MW: 378.60) enables diverse synthetic modifications critical for developing targeted therapeutics. The compound’s SMILES notation (O=C(OCC)CN1C(Cl)=NC2=C(C=C(I)C=C2)C1) and InChI key (NHLCWNWOFSPPTP-UHFFFAOYSA-N) underscore its unique chemical identity [3].
Table 1: Key Identifiers of Ethyl 2-(2-Chloro-6-iodoquinazolin-3(4H)-yl)acetate
Property | Value |
---|---|
CAS Registry Number | 116027-13-5 |
Molecular Formula | C₁₂H₁₂ClIN₂O₂ |
Molecular Weight | 378.60 g/mol |
IUPAC Name | ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate |
SMILES | O=C(OCC)CN1C(Cl)=NC2=C(C=C(I)C=C2)C1 |
Halogen atoms at C2 and C6 positions confer distinct electronic and steric properties to quinazoline systems. The electron-withdrawing chlorine at C2 enhances electrophilicity, facilitating nucleophilic displacement reactions with amines or thiols. Meanwhile, the bulky iodine at C6 acts as a superior leaving group in metal-catalyzed cross-coupling reactions. This dual functionality enables sequential derivatization: Iodine participates preferentially in Sonogashira or Suzuki reactions due to lower bond dissociation energy (C–I vs. C–Cl), while chlorine allows late-stage diversification [3] [10]. Such halogen synergy is exploited in kinase inhibitors (e.g., HER2-targeting compounds) where iodo groups enable C–C bond formation with aromatic/alkynyl moieties to enhance target affinity [9].
Table 2: Functional Roles of Halogens in Quinazoline Derivatives
Halogen Position | Chemical Impact | Therapeutic Utility |
---|---|---|
C2 (Chlorine) | Electrophilic activation of C2 site | Nucleophilic substitution for amine/amide conjugation |
C6 (Iodine) | Pd-catalyzed cross-coupling priority | Introduction of aryl/alkynyl groups for target specificity |
Combined C2/C6 | Orthogonal reactivity for sequential modifications | Library synthesis for structure-activity studies |
The ethyl acetate group (–CH₂COOCH₂CH₃) serves dual roles: a synthetic handle for hydrolysis or amidation, and a conformational modulator. Crystallographic studies of analogous esters (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) reveal dihedral angles of ~75° between the quinazoline core and acetate plane, enhancing three-dimensionality and reducing planarity-associated toxicity [7]. The ester’s hydrophilicity-lipophilicity balance (LogP ~2.8) improves membrane permeability, while its metabolic lability allows intracellular release of carboxylic acid derivatives. This is critical in antibody-drug conjugates (ADCs) where ester-containing linkers enable controlled payload release [4] [7]. Additionally, the ethylene bridge (–CH₂–) between N3 and the ester provides flexibility, optimizing target binding in constrained enzyme pockets.
The chloro-iodo pattern enables regioselective synthesis of complex pharmacophores:
Table 3: Synthetic Pathways Enabled by Chloro-Iodo Quinazolines
Reaction Sequence | Conditions | Products/Applications |
---|---|---|
Sonogashira → Amination | PdCl₂(PPh₃)₂/CuI → RNH₂ | Alkynyl-amine conjugates for ADC payloads |
Suzuki → Ester hydrolysis | PdCl₂(PPh₃)₂/ArB(OH)₂ → NaOH/EtOH | Biaryl acids for antifolate agents |
One-pot Sonogashira/Stille | Pd(0)/CuI → Pd(0)/R₃SnR' | Polycarbo-substituted antitumor agents |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0